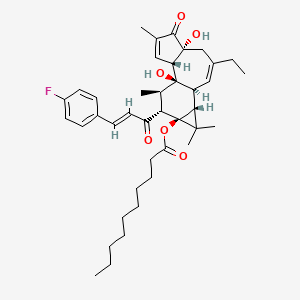
HIV-1 inhibitor-65
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-65 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes or proteins essential for the replication and survival of the virus, thereby preventing its proliferation within the host. The development of this compound is part of ongoing efforts to find effective treatments for HIV/AIDS, a disease that continues to pose significant global health challenges.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-65 typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and safety. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The production process must also comply with regulatory standards to ensure the compound’s efficacy and safety for clinical use .
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 inhibitor-65 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity. These derivatives are often tested for their efficacy in inhibiting HIV-1 replication .
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to inhibit other viruses or pathogens.
Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS and preventing the spread of the virus.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the efficacy of antiretroviral therapies
Mecanismo De Acción
HIV-1 inhibitor-65 exerts its effects by targeting specific enzymes or proteins essential for the HIV-1 replication cycle. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. The primary molecular targets include the HIV-1 protease and integrase enzymes, which are crucial for the maturation and integration of the viral genome into the host cell’s DNA .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to HIV-1 inhibitor-65 include other HIV-1 protease inhibitors and integrase inhibitors, such as:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory activity against HIV-1 enzymes. Compared to other inhibitors, it may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties. Its unique chemical structure allows for targeted inhibition of HIV-1 replication, making it a valuable addition to the arsenal of antiretroviral therapies .
Propiedades
Fórmula molecular |
C40H53FO6 |
|---|---|
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
[(1R,2S,6R,10S,11R,13R,14R,15R)-8-ethyl-14-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C40H53FO6/c1-7-9-10-11-12-13-14-15-33(43)47-40-34(31(42)21-18-28-16-19-29(41)20-17-28)26(4)39(46)30(35(40)37(40,5)6)23-27(8-2)24-38(45)32(39)22-25(3)36(38)44/h16-23,26,30,32,34-35,45-46H,7-15,24H2,1-6H3/b21-18+/t26-,30+,32-,34+,35-,38-,39-,40+/m1/s1 |
Clave InChI |
QOYCENYBXKSOEV-RTVJHHROSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@@]12[C@@H]([C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CC)O)C)C(=O)/C=C/C5=CC=C(C=C5)F |
SMILES canónico |
CCCCCCCCCC(=O)OC12C(C(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CC)O)C)C(=O)C=CC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


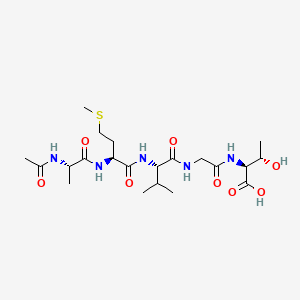
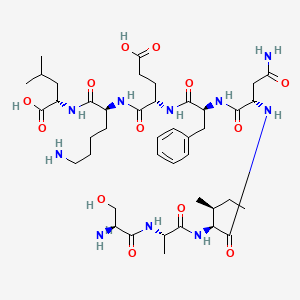
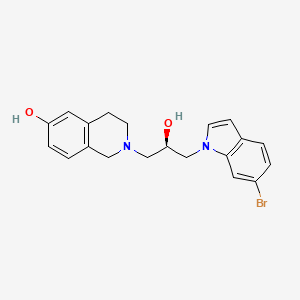
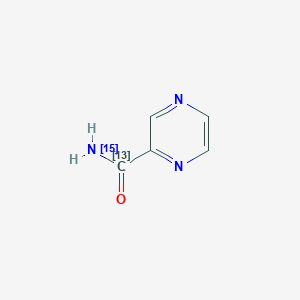
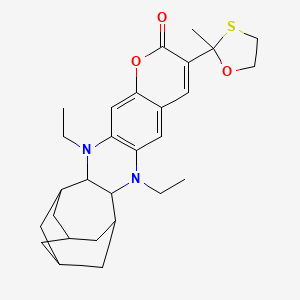
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
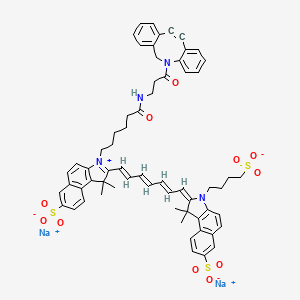
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
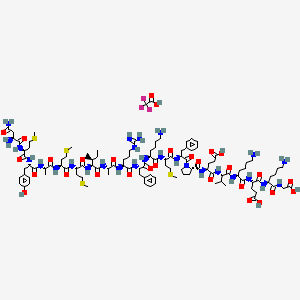
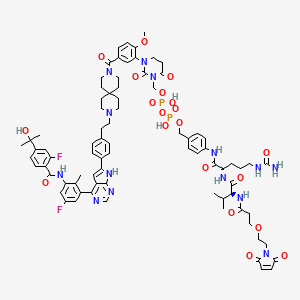
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
